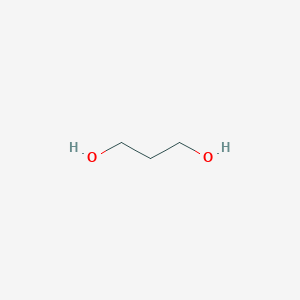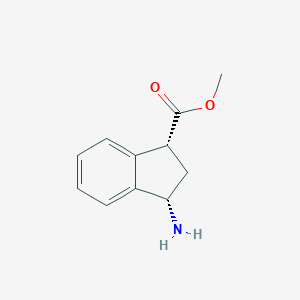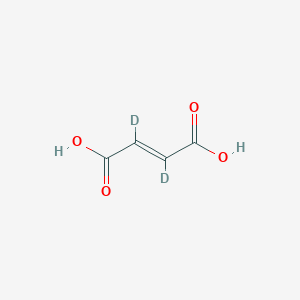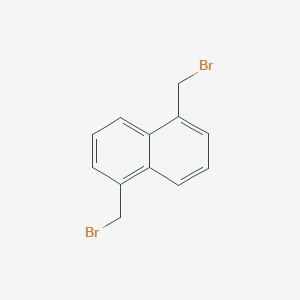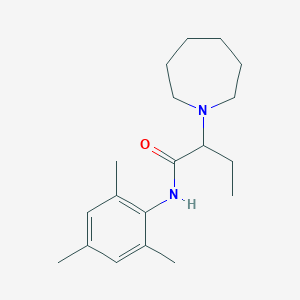
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMA-2 and is a member of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in scientific research, and
Mécanisme D'action
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, among other functions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TMA-2 are similar to those of other phenethylamine compounds. It has been shown to have psychoactive effects, such as altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMA-2 in lab experiments is its potential to provide insights into the mechanisms of action of other phenethylamine compounds. However, one limitation is its psychoactive effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of TMA-2. One area of interest is its potential use in the treatment of various medical conditions, such as depression and anxiety. Another area of interest is its potential use in the development of new psychoactive compounds. Additionally, further research is needed to fully understand the mechanisms of action of TMA-2 and other phenethylamine compounds.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction of alpha-ethylphenethylamine with 2,4,6-trimethylbenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then acetylated to obtain 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-.
Applications De Recherche Scientifique
TMA-2 has been studied extensively for its potential use in scientific research. It has been shown to have psychoactive effects, similar to those of other phenethylamine compounds, and has been used in studies to investigate the effects of these compounds on the brain. TMA-2 has also been studied for its potential use in the treatment of various medical conditions, such as depression and anxiety.
Propriétés
Numéro CAS |
118564-56-0 |
|---|---|
Nom du produit |
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- |
Formule moléculaire |
C19H30N2O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
Clé InChI |
PIRAZAGTGLMJDK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
SMILES canonique |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Solubilité |
41 [ug/mL] |
Synonymes |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



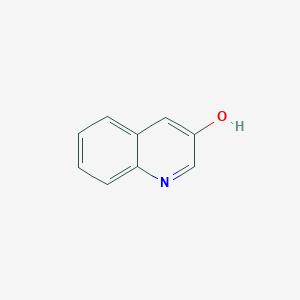
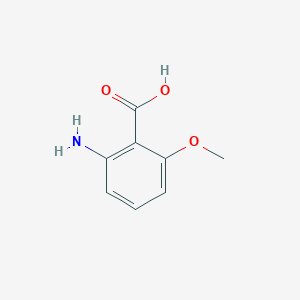
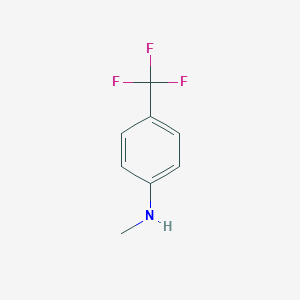
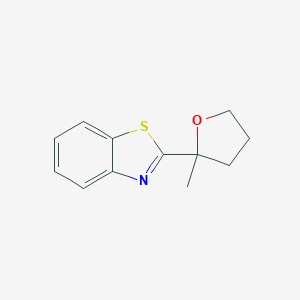
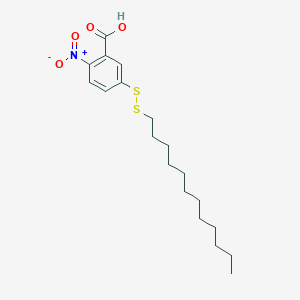
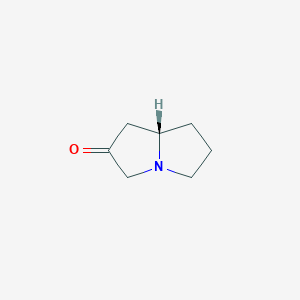
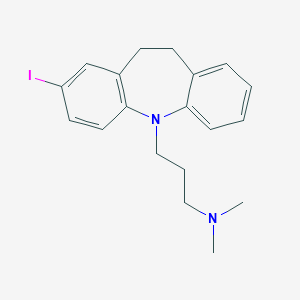
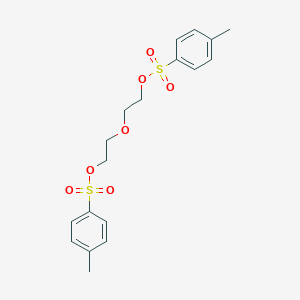
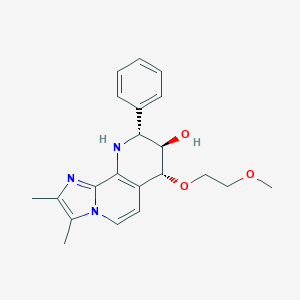
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
